molecular formula C10H10O B1616546 1-Methyl-4-(prop-2-yn-1-yloxy)benzene CAS No. 5651-90-1

1-Methyl-4-(prop-2-yn-1-yloxy)benzene

Cat. No. B1616546
CAS RN: 5651-90-1
M. Wt: 146.19 g/mol
InChI Key: YGUJJONWSYYYRX-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-2-yn-1-yloxy)benzene, also known as propargyl ether, is an organic compound with the molecular formula C10H10O. It is a colorless liquid with a strong odor and is commonly used in organic synthesis reactions. The compound's unique structure and properties make it a valuable tool in scientific research.

Scientific Research Applications

Synthesis and Optimization

A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, has been developed. This process involves the reaction of various phenol and aniline derivatives with propargyl bromide, resulting in good yields (53–85%). The method's advantages include low cost, high yield, and easy compound availability. Interestingly, the presence of electron-withdrawing groups enhances the reaction, while electron-donating groups do not. These compounds showed potential antiurease and antibacterial effects against several harmful substances (Batool et al., 2014).

Biological Evaluation

A series of heterocyclic systems, including derivatives of 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, were synthesized and evaluated for antiproliferative activity against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity, indicating potential applications in cancer research (Taia et al., 2020).

Crystallography Studies

Crystallographic studies of compounds related to 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, such as 3-(Prop-2-yn-1-yloxy)phthalonitrile, have been conducted. These studies provide insights into molecular structures, which are critical for understanding their potential applications in various fields, including material science and drug design (Jan et al., 2013).

Antibacterial Activity

Compounds synthesized using 1-Methyl-4-(prop-2-yn-1-yloxy)benzene as a precursor showed promising antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Ramesh et al., 2014).

properties

IUPAC Name

1-methyl-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJJONWSYYYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315934
Record name 1-methyl-4-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(prop-2-yn-1-yloxy)benzene

CAS RN

5651-90-1
Record name NSC298261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-4-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized using 4-methylphenol and propargyl alcohol by conducting a reaction similar to that mentioned in Reference example 35.
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Synthesis routes and methods II

Procedure details

To a solution of 10.8 g (0.1 mol) of p-cresol in 70 ml of absolute ethanol,there were added 4 g of sodium hydroxide. The reaction mixture was refluxeduntil complete dissolution and then treated with 16.36 g (0.1 mol) of propargyl bromide (80% in toluene). Reflux was resumed for 14 additional hours. The reaction mixture was then cooled, poured into water and extracted with hexane (3×100 ml). The combined organic extracts werewashed with 20% aqueous sodium hydroxide solution and water, dried over sodium sulfate and the solvent removed by evaporation. The residue was distilled at 102° C./15 mm to yield 3-(p-methylphenoxy)-1-propyne, identical to an authentic sample.
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4 g
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ethanol,there
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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